1,6-Anhydrolactose
Overview
Description
Synthesis Analysis
The synthesis of 1,6-anhydro sugars, including 1,6-Anhydrolactose, can be achieved through various methods. For instance, an efficient synthesis route involves a domino reaction for the preparation of 1,6-anhydro-β-L-hexopyranosyl derivatives, serving as valuable building blocks for L-sugars (D’Alonzo et al., 2008). Additionally, direct synthesis from unprotected glycopyranoses using 2-chloro-1,3-dimethylimidazolinium chloride as a dehydrative condensing agent offers a practical method for generating 1,6-anhydro derivatives in excellent yields (Tanaka et al., 2009).
Molecular Structure Analysis
The structural analysis of 1,6-Anhydrolactose and similar compounds reveals the significance of hydroxyl group configuration on their formation and stability. Studies have shown how the C2-, C3-, and C4-OH configurations influence the yield of 1,6-anhydrohexopyranose during pyrolysis conditions, indicating the importance of molecular structure in the synthesis and application of these sugars (Matsuoka et al., 2013).
Chemical Reactions and Properties
1,6-Anhydrolactose undergoes various chemical reactions, leveraging its anhydro structure for the synthesis of complex molecules. Gold-catalyzed glycosidations have been utilized for the synthesis of 1,6-anhydro saccharides, demonstrating the compound's versatility in forming glycosidic bonds under mild conditions (Thadke & Hotha, 2010).
Scientific Research Applications
Conformational Analysis
1,6-Anhydrolactose exhibits distinct conformational behavior in solution. Rivera-Sagredo and Jiménez-Barbero (1991) explored its conformation using NMR spectroscopy and molecular mechanics calculations, revealing a 1C4 conformation in D2O and an equilibrium between 1C4 and BO,3 conformations in (CD3)2SO. This study contributes to understanding the molecular structure and behavior of 1,6-anhydrolactose in different solvents (Rivera-Sagredo & Jiménez‐Barbero, 1991).
Pyrolytic Formation from Hexoses
Matsuoka, Kawamoto, and Saka (2013) investigated the influence of hydroxyl group configuration on the pyrolytic formation of 1,6-anhydrohexopyranoses from various hexoses. This study is crucial for understanding the chemical reactions and transformations involved in the thermal degradation of carbohydrates, including 1,6-anhydrolactose (Matsuoka, Kawamoto, & Saka, 2013).
Synthesis from Unprotected Glycopyranoses
Tanaka et al. (2009) developed a method for synthesizing various 1,6-anhydro sugars, including 1,6-anhydrolactose, directly from unprotected glycopyranoses. This method, utilizing 2-chloro-1,3-dimethylimidazolinium chloride, is significant for the practical synthesis of 1,6-anhydro derivatives of monosaccharides and oligosaccharides (Tanaka et al., 2009).
Gold-catalyzed Glycosidations
Thadke and Hotha (2010) explored the synthesis of various 1,6-anhydro saccharides, including 1,6-anhydrolactose, using gold-catalyzed glycosidations. This method highlights the potential for efficient and mild condition synthesis of 1,6-anhydro sugars (Thadke & Hotha, 2010).
Enzymatic Sensing and Quantitation
Pathiraja, Kim, and Choi (2017) developed an enzymatic assay for the rapid and robust quantitation of 3,6-Anhydro-L-galactose, a structurally similar sugar, in a heterogeneous sugar mixture. This research offers insights into methodologies for detecting and quantifying sugars related to 1,6-anhydrolactose in complex mixtures (Pathiraja, Kim, & Choi, 2017).
Insights into Early Life Environments
Dai (2017) provided new insights into the physical-chemical setting of early life by investigating the 1,6-anhydro bond of sugars in bacteria. This research suggests that the 1,6-anhydro bond in sugars, including 1,6-anhydrolactose, may play a role in understanding the conditions of early life on Earth (Dai, 2017).
Thermal Degradation Studies
Hohno, Suyama, and Adachi (1983) studied the formation of glycosidic anhydro-sugars, including 1,6-anhydrolactose, from heated lactose. This research is crucial for understanding the thermal behavior of lactose and related sugars (Hohno, Suyama, & Adachi, 1983).
Safety And Hazards
- Toxicity : Currently, there is limited information on the toxicity of 1,6-anhydrolactose. As with any novel compound, caution should be exercised until comprehensive safety data are available.
- Allergenic Potential : Individuals with lactose intolerance may exhibit sensitivity to 1,6-anhydrolactose.
Future Directions
- Biomedical Applications : Investigate potential therapeutic applications, such as anti-inflammatory or immunomodulatory effects.
- Food and Beverage Industry : Explore its use as a natural sweetener or flavor enhancer.
- Structural Modifications : Design analogs with improved properties.
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(1S,2S,3R,4R,5S)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZUJSCZCPGHH-BNQXPIRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Anhydrolactose | |
CAS RN |
34395-01-2 | |
Record name | 1,6-Anhydrolactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034395012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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